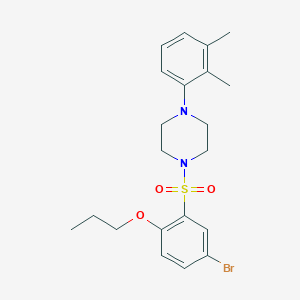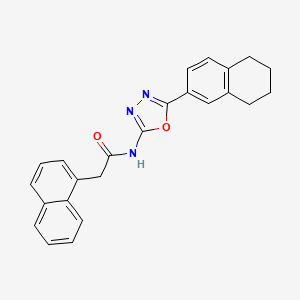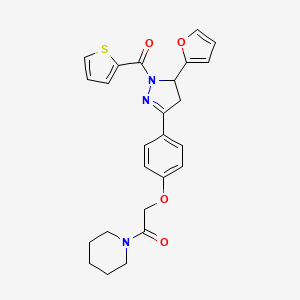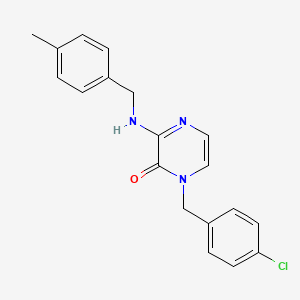
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BRL-15572, is a chemical compound that belongs to the class of sulfonyl piperazine derivatives. It has been extensively studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
Mechanism Of Action
BRL-15572 acts as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. It has been shown to increase the release of serotonin and dopamine in certain brain regions, leading to anxiolytic and antidepressant effects. BRL-15572 also modulates the activity of the glutamate receptors in the brain, which may contribute to its anti-addictive effects.
Biochemical and Physiological Effects:
BRL-15572 has been shown to exhibit anxiolytic, antidepressant, and anti-addictive effects in animal models. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, leading to a decrease in anxiety and depression-like behaviors. BRL-15572 has also been shown to attenuate the behavioral and neurochemical effects of drugs of abuse, including cocaine and amphetamines.
Advantages And Limitations For Lab Experiments
BRL-15572 has several advantages for lab experiments, including its high potency and selectivity for the serotonin and dopamine receptors. It has also been shown to have low toxicity and few side effects in animal models. However, BRL-15572 has limited solubility in water, which may make it difficult to administer in certain experimental settings. Additionally, its mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for the study of BRL-15572. One potential direction is the development of more potent and selective analogs of BRL-15572 for use in experimental and clinical settings. Another potential direction is the investigation of the long-term effects of BRL-15572 on brain function and behavior. Finally, the potential use of BRL-15572 in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease, should be explored.
Synthesis Methods
The synthesis of BRL-15572 involves the reaction of 5-bromo-2-propoxybenzenesulfonyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base. The resulting product is then purified through column chromatography. The purity and identity of the compound are confirmed through various spectroscopic techniques, including NMR and mass spectrometry.
Scientific Research Applications
BRL-15572 has been studied for its potential use in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant effects in animal models, and its mechanism of action has been attributed to its ability to modulate the activity of the serotonin and dopamine receptors in the brain. BRL-15572 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
1-(5-bromo-2-propoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O3S/c1-4-14-27-20-9-8-18(22)15-21(20)28(25,26)24-12-10-23(11-13-24)19-7-5-6-16(2)17(19)3/h5-9,15H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCMFRYIAGYHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-propoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2570459.png)

![2-(4-chlorophenyl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570463.png)


![(2Z)-6-chloro-2-[(4-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2570466.png)

![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[(2,5-dimethylphenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2570474.png)
![3-(2,4-dimethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2570476.png)